molecular formula C9H8Cl2N2O B109775 Dcebio CAS No. 60563-36-2

Dcebio

カタログ番号 B109775
CAS番号: 60563-36-2
分子量: 231.08 g/mol
InChIキー: LKHRMULASXZCLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DCEBIO is a derivative of 1-EBIO and is an extremely potent activator of Cl- secretion in T84 colonic cells . It stimulates Cl- secretion via the activation of hIK1 K+ channels and the activation of an apical membrane Cl- conductance . It is more potent than its analog 1-EBIO .


Molecular Structure Analysis

The molecular formula of DCEBIO is C9H8Cl2N2O . Its IUPAC name is 5,6-dichloro-3-ethyl-1H-benzimidazol-2-one . The InChI string representation of DCEBIO is InChI=1S/C9H8Cl2N2O/c1-2-13-8-4-6(11)5(10)3-7(8)12-9(13)14/h3-4H,2H2,1H3,(H,12,14) .


Physical And Chemical Properties Analysis

DCEBIO has a molecular weight of 231.08 g/mol . It is soluble to 100 mM in DMSO and to 100 mM in ethanol .

科学的研究の応用

Cystic Fibrosis Treatment

Dcebio is known to activate Cl- conductance and hKCa3.1 channels, which are crucial in treating cystic fibrosis . It stimulates Cl- secretion via the activation of hKCa3.1 potassium channels and an apical Cl- conductance carried by the CFTR channel, which can help in managing the disease’s symptoms.

Chronic Obstructive Pulmonary Disease (COPD)

Research suggests that Dcebio could be beneficial in treating COPD. By activating Cl- secretion in T84 colonic cells, it may help alleviate some of the symptoms associated with COPD, such as mucus build-up .

Ion Channel Research

Dcebio serves as a potent activator of Cl- secretion and is more effective than its analog 1-EBIO. This makes it a valuable compound for ion channel research, particularly in understanding the mechanisms of Cl- secretion and hKCa3.1 channels .

Gastrointestinal Disorders

The activation of Cl- secretion by Dcebio suggests its potential application in treating gastrointestinal disorders. It could help regulate fluid secretion and absorption in the intestines, which is vital for digestive health .

Pharmacological Studies

Dcebio’s ability to activate specific potassium channels makes it a significant compound for pharmacological studies. It can be used to understand the role of these channels in various physiological processes and diseases .

Materials Science

While specific applications of Dcebio in materials science are not directly mentioned, its chemical properties, such as solubility in DMSO and ethanol, suggest potential uses in the synthesis and modification of materials .

Environmental Studies

Dcebio’s role in activating Cl- and K+ currents could have implications in environmental studies, particularly in understanding the microbial ecology and the role of microorganisms in nutrient cycling and energy flow .

Bioadaptive Designs

Although not directly linked to Dcebio, the compound’s biochemical actions could inspire bioadaptive designs in biofabrication, where understanding cellular processes is crucial for developing living materials .

作用機序

Target of Action

Dcebio, a derivative of 1-EBIO, is an extremely potent activator of Cl- secretion in T84 colonic cells . The primary targets of Dcebio are the hIK1 K+ channels and an apical membrane Cl- conductance . These targets play a crucial role in the secretion of Cl- in cells .

Mode of Action

Dcebio stimulates Cl- secretion via the activation of hIK1 K+ channels and the activation of an apical membrane Cl- conductance . This interaction with its targets leads to an increase in the secretion of Cl-, which is essential for various cellular functions .

Biochemical Pathways

Dcebio affects the IKCa channel/mitoROS/Akt/mTOR pathway . The activation of this pathway by Dcebio leads to an increase in muscle mass . This pathway plays a crucial role in muscle development and could potentially be used for the treatment of muscle wasting diseases .

Pharmacokinetics

It’s known that dcebio is a potent activator of cl- secretion in cells , suggesting that it can be absorbed and distributed in the body to exert its effects

Result of Action

The activation of Dcebio results in an increase in muscle mass by activating the IKCa channel/mitoROS/Akt/mTOR pathway . In an in vitro myotube inflammatory atrophy experiment, Dcebio attenuated the reduction of myotube diameter induced by endotoxin . This suggests that Dcebio could potentially be used in the treatment of muscle wasting diseases .

Action Environment

It’s known that dcebio’s effects are observed when applied in the early stage of myogenic differentiation This suggests that the timing of application could be a crucial factor in Dcebio’s efficacy

Safety and Hazards

DCEBIO may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be stored in a well-ventilated place and the container should be kept tightly closed .

特性

IUPAC Name

5,6-dichloro-3-ethyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O/c1-2-13-8-4-6(11)5(10)3-7(8)12-9(13)14/h3-4H,2H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHRMULASXZCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2NC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349653
Record name 5,6-Dichloro-3-ethyl-1H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dcebio

CAS RN

60563-36-2
Record name 5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60563-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dichloro-3-ethyl-1H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DCEBIO
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dcebio
Reactant of Route 2
Dcebio
Reactant of Route 3
Reactant of Route 3
Dcebio
Reactant of Route 4
Reactant of Route 4
Dcebio
Reactant of Route 5
Reactant of Route 5
Dcebio
Reactant of Route 6
Reactant of Route 6
Dcebio

Q & A

Q1: What is the primary molecular target of DCEBIO?

A1: DCEBIO primarily acts as an opener of small conductance Ca2+-activated K+ channels (SKCa) and intermediate conductance Ca2+-activated K+ channels (IKCa). [, , , , , , , , , , , ]

Q2: How does DCEBIO affect cellular function through its interaction with SKCa and IKCa channels?

A2: By opening these channels, DCEBIO enhances K+ efflux, leading to membrane hyperpolarization and subsequent modulation of cellular excitability and Ca2+ signaling. [, , , , , , , , , , , ] This effect has been observed in various cell types, including neurons, muscle cells, and epithelial cells.

Q3: Does DCEBIO interact with other ion channels?

A3: While DCEBIO exhibits selectivity for SKCa and IKCa channels, research suggests it may also inhibit L-type Ca2+ channels at higher concentrations. [, ]

Q4: Can you elaborate on the downstream effects of DCEBIO-mediated K+ channel activation?

A4: DCEBIO's activation of SKCa and IKCa channels leads to a cascade of downstream effects, including:

  • Enhanced Cl- secretion: In epithelial cells lining the airways and intestines, DCEBIO promotes Cl- secretion, potentially aiding in mucociliary clearance. [, , , ]
  • Modulation of muscle function: In skeletal muscle cells, DCEBIO promotes myogenic differentiation and hypertrophy. [, , ]
  • Regulation of neuronal excitability: In neurons, DCEBIO modulates neuronal excitability, influencing processes like fear extinction memory and potentially offering therapeutic benefits for epilepsy. [, ]
  • Regulation of vascular tone: In vascular smooth muscle cells, DCEBIO contributes to vasodilation, influencing blood pressure regulation. [, ]

Q5: What structural features of DCEBIO are crucial for its activity?

A5: The ethyl and hydrogen groups at the 1 and 3 nitrogen positions of the benzimidazolone core are essential for activity. [] Furthermore, substitutions at the 5 and 6 positions, particularly with chlorine atoms as in DCEBIO, enhance potency compared to the parent compound 1-EBIO. []

Q6: What in vitro models have been used to study DCEBIO's effects?

A6: Researchers have employed various in vitro models, including:

  • Cell lines: Human bronchial epithelial cells (HBEs), C2C12 skeletal muscle cells, human glioma cells, human pancreatic duct cells (Capan-1), and rat mast cells. [, , , , , , , ]
  • Isolated tissues: Mouse jejunum, rat middle cerebral artery, and guinea pig distal colon. [, , ]

Q7: What are some key findings from in vivo studies using DCEBIO?

A7: In vivo studies have demonstrated:

  • Enhanced glucose tolerance: In mice, DCEBIO administration improves glucose tolerance, suggesting a potential role in diabetes management. []
  • Attenuation of allergic responses: In rats, oral administration of Lactobacillus rhamnosus JB-1, which modulates KCa3.1 channels, inhibits mast cell degranulation and reduces allergic responses. []
  • Influence on blood pressure: DCEBIO affects blood pressure regulation, likely through its actions on vascular smooth muscle cells. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。